Product packaging for 1-Ethylpiperidine-4-sulfonamide(Cat. No.:CAS No. 1249636-58-5)

1-Ethylpiperidine-4-sulfonamide

Cat. No.: B2506903
CAS No.: 1249636-58-5
M. Wt: 192.28
InChI Key: GPGBNMNANZFYBU-UHFFFAOYSA-N
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Description

Overview of the Piperidine-Sulfonamide Scaffold in Academic Research

The piperidine (B6355638) ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products. nih.gov It is the most common nitrogen-containing heterocyclic ring system found in drugs approved by the U.S. FDA. nih.gov The inclusion of a piperidine scaffold in a molecule can modulate its physicochemical properties, such as pKa, logD, and logP, which in turn can enhance biological activity, selectivity, and pharmacokinetic properties. researchgate.net

When combined with a sulfonamide group (-SO2NH2), the resulting piperidine-sulfonamide scaffold becomes a versatile pharmacophore. nih.gov This combination has been explored in the development of a wide range of biologically active compounds. For instance, some piperidine derivatives containing a sulfonamide unit have demonstrated notable bioactivity. nih.gov The sulfonamide group itself is a cornerstone of medicinal chemistry, known for its role in a variety of therapeutic areas. ajchem-b.comajchem-b.com

Significance of Sulfonamide Derivatives in Chemical Biology and Medicinal Chemistry Research

Sulfonamides, or sulfa drugs, were the first class of antimicrobial agents to be widely used systemically and have played a pivotal role in the treatment of bacterial infections. ajchem-b.comajchem-b.com Their mechanism of action often involves acting as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. nih.govijpsjournal.com This inhibition disrupts DNA replication and hinders bacterial growth. nih.gov

Beyond their antibacterial properties, sulfonamide derivatives have a broad spectrum of biological activities, including antifungal, antiviral, anticancer, anti-inflammatory, and diuretic effects. ajchem-b.comtandfonline.comresearchgate.net This wide range of applications has made them a focal point of research in medicinal chemistry. researchgate.net Scientists have developed numerous sulfonamide-containing compounds targeting various enzymes and receptors. For example, certain sulfonamide derivatives act as potent inhibitors of carbonic anhydrases, which are implicated in conditions like glaucoma and certain types of cancer. ajchem-b.comajchem-b.com The versatility and established therapeutic potential of the sulfonamide functional group continue to drive its incorporation into new drug candidates. ajchem-b.comajchem-b.com

Current Research Landscape Pertaining to 1-Ethylpiperidine-4-sulfonamide and Related Analogs

While specific research exclusively focused on this compound is not extensively detailed in publicly available literature, the broader class of N-substituted piperidine-4-sulfonamides and related structures is an active area of investigation. The chemical structure of this compound features an ethyl group attached to the nitrogen atom of the piperidine ring. This N-substitution is a common strategy in medicinal chemistry to modulate the pharmacological properties of a lead compound.

Research into related analogs provides insights into the potential applications of this compound. For example, studies on various 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides have shown them to be potent inhibitors of human carbonic anhydrase (hCA) isoforms, with some exhibiting selectivity for tumor-associated isoforms like hCA IX and XII. nih.gov Another study focused on the synthesis of novel sulfonamide derivatives containing a piperidine moiety as potential bactericides for managing plant bacterial diseases. nih.gov

The synthesis of such compounds often involves the reaction of a sulfonyl chloride with an appropriate amine. nih.govresearchgate.net For instance, the synthesis of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate involves the coupling of 4-sulfamoylbenzoic acid with ethyl piperidine-4-carboxylate. nih.gov This key intermediate can then be further modified to create a library of derivatives. nih.gov

The exploration of pyrazolopiperidine scaffolds linked to a sulfonamide has also led to the discovery of potent gamma-secretase inhibitors, which have been investigated for their potential in treating Alzheimer's disease. nih.gov These examples highlight the diverse therapeutic targets that can be addressed by molecules containing the piperidine-sulfonamide scaffold.

Below is a table summarizing some related compounds and their areas of research:

Compound ClassResearch Focus
1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamidesCarbonic Anhydrase Inhibitors nih.gov
Sulfonamide Derivatives with a Piperidine MoietyPlant Bactericides nih.gov
Sulfonamide-Pyrazolopiperidine SeriesGamma-Secretase Inhibitors nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16N2O2S B2506903 1-Ethylpiperidine-4-sulfonamide CAS No. 1249636-58-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethylpiperidine-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S/c1-2-9-5-3-7(4-6-9)12(8,10)11/h7H,2-6H2,1H3,(H2,8,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGBNMNANZFYBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1 Ethylpiperidine 4 Sulfonamide and Its Derivatives

Direct Synthesis Approaches for 1-Ethylpiperidine-4-sulfonamide

The direct synthesis of this compound can be envisioned through the formation of the sulfonamide bond on a pre-existing 1-ethylpiperidine (B146950) core. This approach is contingent on the availability of suitable starting materials and effective sulfonylation methods.

Sulfonylation Reactions Utilizing Tertiary Amines as Substrates

The direct C-H sulfonylation of a saturated heterocyclic ring like 1-ethylpiperidine at a specific position presents a significant synthetic challenge. While methods for the direct C-H sulfonylation of nitrogen-containing heteroaromatics have been developed, these are not readily transferable to saturated systems like piperidine (B6355638). chemrxiv.org A more plausible, albeit indirect, approach would involve the synthesis of an intermediate such as 1-ethylpiperidine-4-sulfonyl chloride, which could then be reacted with an amine source to form the sulfonamide. The synthesis of the requisite sulfonyl chloride is not trivial and would likely involve a multi-step sequence starting from a more readily available piperidine derivative. rsc.orggoogle.comorgsyn.orgorgsyn.org

Alternatively, the synthesis could start from piperidine-4-sulfonic acid, which can be prepared via direct sulfonation of piperidine or through multi-step routes involving functional group interconversions from precursors like piperidine-4-carboxylic acid. The resulting sulfonic acid would then need to be converted to the corresponding sulfonyl chloride before amination. Subsequent N-ethylation would provide the final product.

A general route for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine in the presence of a base. orgsyn.org In the context of this compound, this would hypothetically involve the reaction of 1-ethylpiperidine-4-sulfonyl chloride with ammonia (B1221849) or a protected ammonia equivalent.

Table 1: Hypothetical Final Step Synthesis of this compound

Reactant 1Reactant 2Product
1-Ethylpiperidine-4-sulfonyl chlorideAmmoniaThis compound

This table represents a hypothetical final step, as the direct synthesis and availability of 1-ethylpiperidine-4-sulfonyl chloride are not widely documented.

Alternative Synthetic Protocols for Sulfonamide Formation

Beyond the classical sulfonyl chloride-amine reaction, alternative methods for sulfonamide synthesis have emerged. One such method involves the use of a sulfinylamine reagent, which can react with organometallic reagents to directly produce primary sulfonamides. medchemexpress.com While this is typically used for aryl or alkyl sulfonamides, its application to a pre-functionalized piperidine ring would depend on the compatibility of the required organometallic intermediate.

Another approach involves the condensation of amines with sulfonyl chlorides under catalyst-free conditions, often in environmentally benign solvents like water, which can offer high yields and selectivity. orgsyn.org Furthermore, novel sulfonamides have been synthesized through the reaction of reduced p-nitrobenzoyl chloride derivatives with various sulfonyl chlorides. sigmaaldrich.com The synthesis of sulfonamides from trimetazidine, a piperazine (B1678402) derivative, has been achieved by reacting it with various sulfonyl chlorides in the presence of triethylamine. nih.gov This highlights a common strategy for N-functionalization of cyclic amines.

Synthesis of Advanced Piperidine-Sulfonamide Scaffolds and Derivatives

An alternative and often more practical approach to complex piperidine-sulfonamides involves constructing the piperidine ring as a key step in the synthetic sequence. This allows for greater control over the substitution pattern and stereochemistry of the final molecule.

Strategies for Piperidine Ring Formation in Sulfonamide Contexts

The formation of the piperidine ring can be achieved through various cyclization strategies. In many cases, the sulfonamide moiety is introduced before, during, or after the ring-forming step. For instance, piperidine, pyrrolidine (B122466), and azetidine (B1206935) sulfonamides have been synthesized as linkers in the design of novel therapeutic agents. dtic.mil The synthesis of novel sulfonamide derivatives containing a piperidine moiety has been reported through substitution and deprotection reactions, yielding a variety of structures with potential applications in agriculture. chemicalbook.com

A common strategy involves the use of piperidones as key intermediates, which can be synthesized through methods like the Dieckmann condensation of substrates derived from the addition of a primary amine to two moles of an alkyl acrylate. nih.gov These piperidones can then be further functionalized to introduce the desired sulfonamide group.

A prevalent method for the synthesis of the piperidine ring is the hydrogenation of corresponding pyridine (B92270) precursors. nih.gov This approach is attractive due to the wide availability of substituted pyridines. The hydrogenation can be carried out using various catalysts, with palladium on carbon (Pd/C) and platinum-based catalysts being common choices. nih.gov The conditions for hydrogenation can be tuned to be compatible with a range of functional groups, including sulfonamides.

For example, the synthesis of 1-ethylpiperidine itself can be achieved by the hydrogenation of 1-acetylpiperidine (B1204225) using a PtV/titania catalyst. This indicates that an N-acyl group can be reduced to an N-alkyl group under hydrogenation conditions.

Table 2: Examples of Piperidine Synthesis via Hydrogenation

Starting MaterialCatalyst/ReagentsProductReference
PyridineNickel catalyst, 170-200 °CPiperidine nih.gov
1-AcetylpiperidinePtV/titania, H₂, Acetic acid, 130 °C1-Ethylpiperidine
FluoropyridinesPalladium on carbon, H₂Fluorinated piperidines
Phenyl pyridine-1(2H)-carboxylateRh-catalyst, H₂3-Substituted piperidines nih.gov

The chemoselective hydrogenation of pyridine rings in the presence of other reducible groups is also a valuable strategy. For instance, palladium-catalyzed hydrogenation has been used to reduce the pyridine ring while leaving other aromatic systems intact. rsc.org

Radical cyclizations offer a powerful tool for the construction of the piperidine ring. These reactions can proceed under mild conditions and tolerate a variety of functional groups. One approach involves the radical cyclization of cyclic ene sulfonamides, which can lead to the formation of bicyclic imines that can be further transformed into piperidine derivatives.

Intramolecular radical C-H amination provides another route to piperidines. For example, the cyclization of linear amino-aldehydes can be mediated by a cobalt(II) catalyst. rsc.org Copper-catalyzed radical cyclization has also been employed for the synthesis of piperidines via a 1,6-hydrogen atom transfer mechanism. rsc.org These radical-mediated approaches are particularly useful for creating complex, substituted piperidine scaffolds.

Multicomponent Reaction Protocols for Piperidine Assembly

The piperidine scaffold, a cornerstone in medicinal chemistry, can be efficiently constructed through multicomponent reactions (MCRs), which allow for the assembly of complex molecules from three or more starting materials in a single synthetic operation. nih.gov These reactions are powerful tools for generating chemical libraries with high structural diversity. nih.gov One notable MCR for assembling highly substituted piperidines is the Ugi four-component reaction (Ugi-4CR). nih.gov This strategy involves the reaction of an N-substituted 4-piperidone, an isocyanide, a primary amine, and a carboxylic acid. nih.gov The Ugi-4CR methodology facilitates the one-step synthesis of 1,4,4-trisubstituted piperidines, offering a convergent and efficient route to complex piperidine cores that can be further elaborated to target structures like this compound derivatives. nih.gov

Another relevant MCR is the Strecker reaction, which provides a pathway to α-aminonitriles, key precursors for 4-aminopiperidine (B84694) derivatives. nih.gov For instance, the reaction of an N-substituted-4-piperidinone with an amine (like aniline) and trimethylsilyl (B98337) cyanide can furnish a 4-amino-4-cyano-piperidine intermediate. nih.gov This intermediate is a versatile synthon that can be transformed into various functionalized piperidines. The inherent efficiency and atom economy of MCRs make them an attractive approach for the rapid synthesis of complex piperidine-based molecules. nih.govnih.gov

Derivatization of Piperidine-Sulfonamide Core Structures

Amide Coupling Reactions for Extended Scaffolds

Amide bond formation is a fundamental transformation for extending and modifying the piperidine-sulfonamide framework. A common strategy involves the coupling of a piperidine-containing fragment with a carboxylic acid. For example, the key intermediate ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate can be synthesized via an amide coupling reaction between 4-sulfamoylbenzoic acid and ethyl piperidine-4-carboxylate. mdpi.comresearchgate.net This condensation is typically achieved using coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) hydrate (B1144303) (HOBt) in an anhydrous solvent like acetonitrile. mdpi.comresearchgate.net

A general protocol for amide coupling, particularly effective for electron-deficient or sterically hindered amines, utilizes a combination of EDCI and 4-dimethylaminopyridine (B28879) (DMAP), with a catalytic amount of HOBt. nih.gov The reaction likely proceeds through a highly reactive HOBt ester intermediate, which is then activated by DMAP to form an acyliminium ion that readily reacts with the amine. nih.gov This method is broadly applicable for creating a diverse range of functionalized amide derivatives. nih.gov

Table 1: Reagents for Amide Coupling Reactions

Coupling Reagent Additive/Base Solvent Application Example Reference
EDCI HOBt Acetonitrile Synthesis of ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate mdpi.com, researchgate.net
EDCI DMAP, HOBt (cat.), DIPEA Acetonitrile General coupling for electron-deficient amines nih.gov
HATU DIPEA DMF Coupling of Boc-protected valine with an aromatic amine nih.gov
Hydrazide and Hydrazinocarbonyl Linkage Formations

The derivatization of piperidine-sulfonamide core structures can be extended through the formation of hydrazide and hydrazinocarbonyl linkages. These functional groups serve as versatile handles for further molecular elaboration. A straightforward method to introduce a hydrazide moiety is through the hydrazinolysis of a corresponding ester. mdpi.comresearchgate.net

For instance, the ethyl ester intermediate, ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate, can be converted into its corresponding hydrazide, 4-(4-(hydrazinecarbonyl)piperidine-1-carbonyl)benzenesulfonamide. mdpi.comresearchgate.net This transformation is typically accomplished by refluxing the ester with an excess of hydrazine (B178648) hydrate in a suitable solvent, such as absolute ethanol. mdpi.comresearchgate.net The resulting hydrazide is a key building block for synthesizing more complex structures, including urea (B33335) and thiourea (B124793) conjugates. mdpi.com

Synthesis of Urea and Thiourea Conjugates

The piperidine-sulfonamide scaffold can be further diversified by incorporating urea and thiourea functionalities. These groups are often introduced by reacting a nucleophilic amine or hydrazide precursor with an isocyanate or isothiocyanate, respectively. mdpi.comnih.gov Following the synthesis of 4-(4-(hydrazinecarbonyl)piperidine-1-carbonyl)benzenesulfonamide, this hydrazide intermediate serves as the nucleophile for subsequent reactions. mdpi.comresearchgate.net

By reacting the hydrazide with a variety of substituted isocyanates or isothiocyanates in a solvent like absolute ethanol, a library of N-substituted urea and thiourea derivatives can be generated. mdpi.comnih.gov This approach allows for systematic structural modifications to explore structure-activity relationships. mdpi.com Alternative methods, such as mechanochemical ball milling, have also been developed for the solvent-free synthesis of sulfonylureas from a sulfonamide and an isocyanate, offering a greener approach to these compounds. beilstein-journals.org

Table 2: Synthesis of Urea and Thiourea Derivatives from a Piperidine-Sulfonamide-Hydrazide Precursor

Precursor Reagent Linkage Formed Product Class Reference
4-(4-(hydrazinecarbonyl)piperidine-1-carbonyl)benzenesulfonamide Substituted Isocyanate (R-NCO) Hydrazinocarbonyl-Ureido Urea Derivatives mdpi.com, researchgate.net
4-(4-(hydrazinecarbonyl)piperidine-1-carbonyl)benzenesulfonamide Substituted Isothiocyanate (R-NCS) Hydrazinocarbonyl-Thioureido Thiourea Derivatives mdpi.com, researchgate.net
Incorporation of Diverse Substituents onto the Piperidine-Sulfonamide Framework

Creating a library of analogs from a core scaffold is crucial in chemical and pharmaceutical research. For the piperidine-sulfonamide framework, diversity can be introduced at several positions. Synthetic strategies often focus on modifying substituents on the piperidine nitrogen and the sulfonamide group. nih.govnih.gov

One approach involves preparing a series of sulfanilamide (B372717) derivatives containing a piperidine fragment and then systematically altering the substituents. nih.gov For example, different alkyl or aryl groups can be introduced on the piperidine nitrogen, while the aromatic ring of the sulfanilamide can be varied to modulate electronic and steric properties. nih.gov Multicomponent reactions, such as the Ugi-4CR, are particularly powerful for generating diversity from the ground up, allowing for the incorporation of varied substituents at up to five different points on the piperidine scaffold in a single step. nih.gov Furthermore, novel electrochemical methods, such as dehydrogenative sulfonylation, offer new pathways for adding substituents to nitrogen heterocycles. acs.org

Stereoselective Synthesis Considerations for Piperidine-Sulfonamide Analogs

The synthesis of piperidine-sulfonamide analogs with specific stereochemistry is critical, as different stereoisomers can exhibit distinct biological activities. Stereocontrol in piperidine synthesis can be achieved through various methods, including the hydrogenation of substituted pyridine precursors. whiterose.ac.uk The catalytic hydrogenation of pyridines often leads to the formation of cis-substituted piperidines as the major diastereomer. whiterose.ac.uk These cis-isomers can then be converted to their trans-diastereoisomers through controlled epimerization techniques. whiterose.ac.uk

Modern synthetic approaches have expanded the toolbox for stereoselective piperidine synthesis. nih.gov These include cascade reactions catalyzed by transition metals like palladium or rhodium, as well as the use of organocatalysts. nih.gov For example, the diastereoselective reduction of substituted pyridines can be accomplished using boron ions in the presence of hydrosilanes. nih.gov Additionally, diastereoselective lithiation followed by trapping with an electrophile provides another route to access specific trans-piperidine isomers. whiterose.ac.uk Applying these stereoselective strategies to the synthesis of the piperidine core of this compound would enable the preparation of enantiomerically pure or diastereomerically enriched analogs for detailed biological evaluation.

Computational Chemistry and Molecular Modeling Studies of 1 Ethylpiperidine 4 Sulfonamide and Analogs

Quantum Chemical Investigations of Piperidine-Sulfonamide Structures

Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), have become central to the study of sulfonamide derivatives. These methods allow for a detailed examination of molecular properties at the electronic level, providing a foundational understanding of the molecule's behavior.

DFT has proven to be a robust method for investigating the structural and energetic properties of piperidine-sulfonamide derivatives. researchgate.net By solving approximations of the Schrödinger equation, DFT can accurately predict molecular geometries, electronic distributions, and energetic stabilities, often showing strong agreement with experimental data derived from techniques like X-ray crystallography and NMR spectroscopy. nih.govnih.gov

A key application of DFT is the characterization of a molecule's electronic structure, primarily through the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are fundamental descriptors of molecular reactivity and stability. nih.gov

A smaller HOMO-LUMO gap generally indicates a molecule that is more easily polarized and therefore more chemically reactive. nih.gov Computational studies on piperidine-sulfonamide analogs investigate these electronic properties to predict their behavior. For instance, calculations performed on related benzenesulfonamide (B165840) structures provide insights into the electronic parameters that govern their activity. researchgate.net

Table 1: Representative Electronic Properties of a Sulfonamide Analog Calculated via DFT

ParameterValue (eV)Description
EHOMO-7.15Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons.
ELUMO-1.98Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons.
Energy Gap (ΔE)5.17Difference between LUMO and HOMO energies; an indicator of chemical reactivity and stability.
Ionization Potential (I)7.15The minimum energy required to remove an electron from the molecule.
Electron Affinity (A)1.98The energy released when an electron is added to the molecule.

Note: Data is illustrative and based on calculations for analogous sulfonamide structures. Actual values for 1-Ethylpiperidine-4-sulfonamide would require specific calculation.

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. researchgate.net Theoretical frequencies are calculated and then often scaled to correct for anharmonicity and basis set deficiencies, leading to excellent agreement with experimental spectra. researchgate.net This correlation serves as a powerful validation of the computed molecular geometry.

Potential Energy Distribution (PED) analysis is used to assign the calculated vibrational modes to specific molecular motions, such as stretching, bending, or torsion of bonds. mdpi.com For piperidine-sulfonamide analogs, studies have successfully assigned key vibrational modes, including the characteristic symmetric and asymmetric stretches of the sulfonyl (SO₂) group and the S-N bond stretch. researchgate.netmdpi.com

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Piperidine-Sulfonamide Analog

Assignment (Vibrational Mode)Experimental FT-IR (cm⁻¹)Calculated DFT (cm⁻¹)
N-H Stretch32503245
C-H Stretch (Aromatic)31003095
C-H Stretch (Aliphatic)29502948
SO₂ Asymmetric Stretch13301325
SO₂ Symmetric Stretch11601155
S-N Stretch931847

Note: Data is compiled from representative studies on sulfonamide analogs and demonstrates the typical correlation achieved. mdpi.com

Natural Bond Orbital (NBO) analysis is a computational method used to study charge delocalization, hyperconjugative interactions, and the transfer of electron density within a molecule. youtube.com These interactions are crucial for understanding molecular stability. The analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO.

In piperidine-sulfonamide structures, significant hyperconjugative interactions can occur between lone pair orbitals (e.g., on nitrogen and oxygen atoms) and antibonding orbitals (e.g., σ* or π* orbitals). researchgate.netnih.gov For example, the delocalization of a nitrogen lone pair (LP) into an adjacent anti-bonding C-C or C-S orbital contributes to the stability of the molecule. The anomeric effect, a stereoelectronic effect involving the interaction between a heteroatom's lone pair and an adjacent σ* orbital, can also be critical in determining the conformational preferences of the piperidine (B6355638) ring. rsc.orgrsc.org

Table 3: Significant Second-Order Perturbation Energies (E(2)) from NBO Analysis of a Sulfonamide Analog

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)Interaction Type
LP (O) on SO₂σ* (S-N)5.8Hyperconjugation
LP (N) on Piperidineσ* (C-C)4.2Hyperconjugation
σ (C-H)σ* (C-N)2.5Hyperconjugation

Note: The values are illustrative of typical interactions found in related sulfonamide structures. researchgate.net

DFT calculations enable the prediction of molecular reactivity through the analysis of various electronic descriptors. Molecular Electrostatic Potential (MEP) maps are particularly useful, as they visualize the charge distribution across the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For piperidine-sulfonamides, the MEP surface typically shows a strong negative potential around the oxygen atoms of the sulfonamide group, identifying them as primary sites for hydrogen bonding and electrophilic interactions. The hydrogen atom on the sulfonamide nitrogen often represents a site of positive potential. Such analyses are critical for predicting how the molecule will interact with biological targets. nih.govmdpi.com

While quantum chemical methods provide static pictures of a molecule's properties, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD is a computational technique that simulates the physical movements of atoms and molecules, governed by a force field that approximates the potential energy of the system.

For a flexible molecule like this compound, which contains a piperidine ring known to adopt different conformations (e.g., chair, boat, twist-boat), MD simulations are essential. nih.gov These simulations can explore the conformational landscape, identify the most stable conformers, and analyze the stability of the molecule's interactions with its environment, such as a protein binding pocket. rsc.org By tracking the trajectory of the molecule over nanoseconds, researchers can assess the stability of specific conformations and the persistence of key intermolecular interactions, like hydrogen bonds. nih.govnih.gov

Density Functional Theory (DFT) Applications in Structural Elucidation and Energetics

Ligand-Target Interaction Studies via In Silico Methods

In silico methods, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, have become indispensable tools in modern drug discovery. These computational techniques provide profound insights into how a ligand, such as this compound or its analogs, might interact with its biological target at a molecular level. By simulating these interactions, researchers can predict the binding mode and affinity of a compound, identify key amino acid residues crucial for binding, and develop models that correlate a molecule's structure with its biological activity. This knowledge is pivotal for the rational design and optimization of new therapeutic agents.

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org This technique is frequently used to understand how a drug-like molecule, such as a sulfonamide derivative, might fit into the active site of a protein. The primary goals of molecular docking are to predict the binding conformation and to estimate the binding affinity, which is often represented as a scoring function or binding energy value. semanticscholar.org

Studies on analogs of this compound have successfully employed molecular docking to elucidate their binding mechanisms with various protein targets. For instance, research on a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, which share a core structure with this compound, utilized molecular docking to understand their inhibition of human carbonic anhydrase (hCA) isoforms. nih.gov Similarly, docking studies on other piperidine-derived sulfonamides have been conducted to investigate their potential as antidiabetic agents by predicting their interactions with insulin-inhibiting protein receptors. researchgate.net

A critical outcome of molecular docking simulations is the identification of specific amino acid residues within the target's binding site that form key interactions with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are fundamental to the stability of the ligand-protein complex.

For a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, docking studies revealed that the benzenesulfonamide portion of the molecules inserts deeply into the active site of human carbonic anhydrase (hCA). nih.gov The sulfonamide group itself was found to coordinate with the essential Zn(II) ion in the active site, an interaction stabilized by hydrogen bonds with the side chain of the amino acid Threonine 199 (Thr199) . nih.gov Furthermore, the benzene (B151609) ring of the sulfonamide moiety was observed to engage in hydrophobic interactions with Valine 121 (V121) and Leucine 198 (L198) . nih.gov

In a separate study on novel piperidine pentanamide-derived sulfonamides, molecular docking simulations showed that these compounds fit snugly into the binding sites of insulin-inhibiting protein receptors. researchgate.net While the specific interacting residues were not detailed in the abstract, the tight fit implies a network of favorable interactions. For other ethylated sulfonamides, docking studies against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) have also been used to visualize the interactions between the inhibitors and the target enzymes. researchgate.net

The table below summarizes key interacting residues identified in docking studies of analogous sulfonamide compounds.

Compound ClassTarget ProteinKey Interacting Amino Acid ResiduesReference
1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamidesHuman Carbonic Anhydrase (hCA)Thr199, V121, L198 nih.gov
Piperazine (B1678402) sulfonamide derivativesDipeptidyl peptidase-IV (DPP-IV)R125, E205, E206, F357, K554, W629, Y631, Y662, R669 srce.hr
Ethyl (E)-4-((pyridin-2-ylimino)methyl)piperidine-1-carboxylateHuman Acetylcholinesterase (hAChE)Not explicitly named, but binding observed acgpubs.org

Beyond identifying the binding pose, molecular docking provides an estimation of the binding affinity, often expressed in kcal/mol. A more negative value typically indicates a stronger predicted binding. These predicted affinities are valuable for ranking potential drug candidates before undertaking more resource-intensive experimental testing.

For instance, in the investigation of piperidine pentanamide-derived sulfonamides as potential antidiabetic agents, the compounds exhibited average binding affinities of -6.6 to -6.9 kcal/mol with their target protein. researchgate.net Another study on ethyl piperidine-1-carboxylate derivative Schiff bases, which also contain the piperidine scaffold, reported binding energies against human acetylcholinesterase. acgpubs.org One of the synthesized compounds showed a binding energy of -7.52 kcal/mol, which was noted to be stronger than that of the reference drug Tacrine (-7.48 kcal/mol). acgpubs.org

The table below presents examples of binding affinities obtained from molecular docking studies of analogous compounds.

CompoundTarget ProteinPredicted Binding Affinity (kcal/mol)Reference
3-Methyl-2-(4-methylphenylsulfonamido)-N-(2-oxo-2(piperidin-1-yl) ethyl) pentanamide (B147674) (MMOPEP)Insulin (B600854) inhibiting protein receptor (7m17)-6.9 researchgate.net
3-Methyl-N-(2-oxo-2-(piperidin-1-yl)ethyl))-2-(phenylsulfonamido)pentanamide (MOPEPP)Insulin inhibiting protein receptor (7m17)-6.6 researchgate.net
3-Methyl-2-(4-nitrophenylsulfonamido)-N-(2-oxo-2-(piperidin-1-yl)ethyl)pentanamide (MNOPEP)Insulin inhibiting protein receptor (7m17)-6.7 researchgate.net
Ethyl (E)-4-((pyridin-4-ylimino)methyl)piperidine-1-carboxylate (Compound 16)Human Acetylcholinesterase (7XN1)-7.52 acgpubs.org
Ethyl (E)-4-((pyridin-2-ylimino)methyl)piperidine-1-carboxylate (Compound 14)Human Acetylcholinesterase (7XN1)-7.34 acgpubs.org
Ethyl (E)-4-((pyridin-3-ylimino)methyl)piperidine-1-carboxylate (Compound 15)Human Acetylcholinesterase (7XN1)-7.41 acgpubs.org

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. The "structure" is represented by calculated molecular descriptors, while the "activity" is the experimentally measured biological effect.

Three-dimensional QSAR (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend the QSAR concept by considering the 3D properties of molecules. These models are built by aligning a series of molecules with known activities and then correlating their 3D steric and electrostatic fields with their biological activities.

While a specific 3D-QSAR model for this compound was not found, studies on analogous sulfonamide series demonstrate the utility of this approach. For example, a QSAR model was developed for a series of EPAC-specific sulfonamide modulators. nih.gov This model, created using a multiple linear regression approach, yielded high correlation coefficients between the actual and predicted affinities for both the training and test sets, indicating its robustness and predictive power. nih.gov Such a validated model can then be used to predict the affinities of new, unsynthesized compounds that share a similar chemical scaffold, thereby guiding further synthetic efforts toward more potent molecules. nih.gov

A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to be recognized by a specific biological target and to elicit a particular biological response. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. scispace.com

For sulfonamide-containing compounds, pharmacophore models have been developed to understand their interaction with targets like the 5-HT7 serotonin (B10506) receptor. scispace.comnih.gov One such model for 5-HT7 antagonists identified three essential hydrogen bond acceptor regions (HBA1, HBA2, HBA3) surrounding a large hydrophobic area (HYD1). scispace.com The model also included two hydrophobic/aromatic regions (HYD/AR1 and HYD/AR2). scispace.com The sulfonamide group present in many selective 5-HT7 receptor ligands is thought to satisfy one of the crucial hydrogen bond acceptor features of the pharmacophore. scispace.com

Once a pharmacophore model is established, it can be used as a 3D query to screen large virtual databases of chemical compounds. This process, known as virtual screening, helps to identify novel molecules that match the pharmacophore and are therefore likely to be active at the target of interest, significantly accelerating the initial stages of drug discovery. scispace.com

Structure Activity Relationship Sar Studies of Piperidine Sulfonamide Compounds

Correlations between Structural Modifications and Biological Potency

The biological potency of piperidine-sulfonamide compounds is intricately linked to their structural architecture. Modifications at various positions of the piperidine (B6355638) ring and the sulfonamide moiety can lead to significant changes in activity.

A study on a series of novel sulfonamide derivatives containing a piperidine moiety revealed their potential as antibacterial agents against plant pathogens Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac). The in vitro antibacterial assays demonstrated that these compounds exhibited excellent potency, with EC50 values ranging from 2.65 to 11.83 µg/mL against Xoo and 4.74 to 21.26 µg/mL against Xac. nih.gov One of the key findings was the crucial role of the benzene (B151609) ring attached to the sulfonamide group. Replacing the benzene ring with a heterocycle resulted in a dramatic decrease in antibacterial activity, indicating the importance of the aromatic nature and substitution pattern of this ring for biological function. nih.gov

In another study focusing on α-amylase inhibition for potential type 2 diabetes treatment, a series of piperazine (B1678402) sulfonamide analogs were synthesized and evaluated. These compounds showed varying degrees of inhibitory activity, with IC50 values ranging from 1.571 ± 0.05 to 3.98 ± 0.397 μM. nih.gov This highlights that even subtle changes in the substituents on the sulfonamide or the heterocyclic ring can significantly impact the inhibitory potency against a specific enzyme target.

The following table presents the antibacterial activity of some piperidine-sulfonamide derivatives against Xoo and Xac:

CompoundSubstituent (R) on Benzene RingEC50 (µg/mL) vs. XooEC50 (µg/mL) vs. Xac
A1 H6.8414.73
A2 2-F4.378.15
A3 3-F5.1210.29
A4 4-F3.987.64
A8 3-Br3.154.74
A10 2-CF32.655.88

Data sourced from a study on novel sulfonamide derivatives as bactericides. nih.gov

Influence of Substituent Effects on Biological Activity and Isoform Selectivity

The nature and position of substituents on the piperidine-sulfonamide scaffold play a pivotal role in determining not only the biological activity but also the selectivity towards different isoforms of a target enzyme or receptor.

In the context of enzyme inhibition, substituent effects are paramount for achieving isoform selectivity. For instance, in the development of carbonic anhydrase inhibitors, specific substitutions on the sulfonamide-bearing scaffold can lead to preferential binding to one isoform over others. A study on coumarin (B35378) sulfonamides demonstrated that the introduction of thiazole (B1198619) and methyl pyrimidine (B1678525) substitutions on the benzenesulfonyl ring enhanced both anticancer activity and carbonic anhydrase inhibition. mdpi.com

The development of N-alkyl sulfonamides has been explored for various therapeutic areas. The process of N-alkylation, such as the introduction of an ethyl group onto the piperidine nitrogen, can significantly alter the compound's pharmacological profile. researchgate.net This modification can impact factors like receptor binding affinity, metabolic stability, and pharmacokinetic properties.

The table below illustrates the α-amylase inhibitory activity of a selection of piperazine sulfonamide analogs, showcasing the impact of different substituents:

CompoundSubstituent on Sulfonamide MoietyIC50 (μM)
1 4-Methylphenyl2.348 ± 0.444
2 2,4-Dichlorophenyl2.064 ± 0.04
3 2,4,6-Trichlorophenyl1.571 ± 0.05
7 4-Bromophenyl2.118 ± 0.204
Standard Acarbose1.353 ± 0.232

Data sourced from a study on piperazine sulfonamide analogs as α-amylase inhibitors. nih.gov

Optimization Strategies for Enhanced Potency and Target Specificity in Piperidine-Sulfonamide Derivatives

The optimization of lead compounds is a critical step in drug discovery, aiming to enhance potency, improve selectivity, and refine pharmacokinetic and pharmacodynamic properties. For piperidine-sulfonamide derivatives, several strategies have been effectively employed.

One common approach is fragment-based drug discovery (FBDD), where small molecular fragments are identified and then elaborated upon to create more potent and selective inhibitors. acs.org This can involve the systematic addition of functional groups to the piperidine or sulfonamide moieties to probe for favorable interactions within the target's binding site. A modular platform for the three-dimensional elaboration of fragment hits can accelerate this process. acs.org

Another key strategy is the hybridization of the piperidine-sulfonamide scaffold with other pharmacophores known to have affinity for the target of interest. For example, the hybridization of benzene sulfonamides with piperazine derivatives has been investigated to create compounds with both antioxidant and enzyme inhibitory activities. nih.gov

A hit-to-lead expansion campaign for N-piperidinyl-benzimidazolones as inhibitors of 8-oxo-guanine DNA glycosylase 1 (OGG1) provides a relevant example of an optimization process. nih.gov This involved synthesizing a library of analogs with various substitutions to improve potency and selectivity. X-ray crystallography was used to understand the binding mode of the most potent compounds, guiding further structural modifications. nih.gov Such structure-based design is a powerful tool for optimization.

The synthesis of 1,4-disubstituted piperidine derivatives as antimalarial agents also highlights effective optimization strategies. nih.gov By creating a library of compounds with diverse substituents at the 1 and 4 positions of the piperidine ring, researchers were able to identify molecules with potent activity against both chloroquine-sensitive and -resistant strains of P. falciparum. nih.gov This demonstrates the value of exploring a wide chemical space around a core scaffold.

Enzymatic Inhibition Profiles and Underlying Mechanisms of Piperidine Sulfonamide Analogs

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

The inhibition of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy, particularly in the management of Alzheimer's disease. The core principle of this strategy is to enhance cholinergic neurotransmission by preventing the breakdown of the neurotransmitter acetylcholine. Research has shown that various derivatives of piperidine (B6355638) are effective inhibitors of these enzymes.

For instance, a series of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine derivatives has been synthesized and evaluated for their anti-AChE activity. Among these, the compound known as E2020 (Donepezil) emerged as a highly potent inhibitor of AChE with an IC50 value of 5.7 nM. nih.gov Notably, this compound demonstrated a 1250-fold greater selectivity for AChE over BChE. nih.gov The structure-activity relationship (SAR) studies of these analogs revealed that the indanone moiety could effectively replace the 2-isoindoline group without a significant loss of inhibitory potency. nih.gov

Furthermore, hybrid compounds of benzene (B151609) sulfonamide with piperazine (B1678402) have been investigated for their cholinesterase inhibitory potential. While these are piperazine rather than piperidine derivatives, the findings offer relevant insights. In one study, certain compounds showed good inhibitory activity against both AChE and BChE, with IC50 values in the millimolar range. nih.gov Specifically, for AChE, compound 5 had an IC50 of 1.003 mM, and for BChE, compounds 2 and 5 both had an IC50 of 1.008 mM. nih.gov

While direct inhibitory data for 1-Ethylpiperidine-4-sulfonamide on cholinesterases is not available, the established activity of other piperidine-containing molecules suggests that this structural motif is a viable scaffold for designing cholinesterase inhibitors.

Table 1: Cholinesterase Inhibition by Piperidine and Related Analogs

Compound/Analog Type Target Enzyme IC50 Value Selectivity Reference
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020) AChE 5.7 nM 1250-fold for AChE over BChE nih.gov
Benzene sulfonamide-piperazine hybrid (Compound 5) AChE 1.003 mM Not Specified nih.gov
Benzene sulfonamide-piperazine hybrid (Compound 2) BChE 1.008 mM Not Specified nih.gov

Dipeptidyl Peptidase-4 (DPP-4) Enzyme Inhibition

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. They function by preventing the degradation of incretin (B1656795) hormones, which in turn increases insulin (B600854) secretion and suppresses glucagon (B607659) release. The piperidine and sulfonamide moieties are recognized pharmacophores in the design of DPP-4 inhibitors.

A review of the literature indicates that sulfonamide derivatives of piperidine-3-carbonitrile have been designed and synthesized, showing promising DPP-4 inhibitory activity. wisdomlib.org One such derivative demonstrated an IC50 of 41.17 nM, which is comparable to the standard drug vildagliptin. wisdomlib.org Structure-activity relationship (SAR) analyses have highlighted the importance of the nitrile group at the P1 site for potent DPP-4 inhibition. wisdomlib.org

Furthermore, research on sulfonamide derivatives of both pyrrolidine (B122466) and piperidine as anti-diabetic agents has been reported. In one study, a piperidine-based sulfonamide derivative was identified as a potent DPP-4 inhibitor with an IC50 value of 41.17 nM. nih.gov This underscores the potential of the piperidine-sulfonamide scaffold in developing effective DPP-4 inhibitors.

While no specific studies on the DPP-4 inhibitory activity of "this compound" were identified, the consistent efficacy of analogous structures suggests this is a promising area for future investigation.

Table 2: DPP-4 Inhibition by Piperidine-Sulfonamide Analogs

Compound/Analog Type IC50 Value Key Structural Feature Reference
Piperidine-3-carbonitrile sulfonamide derivative 41.17 nM Nitrile group at P1 site wisdomlib.org

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that plays a crucial role in the conversion of inactive cortisone (B1669442) to active cortisol, a glucocorticoid. Elevated levels of cortisol are associated with metabolic syndrome, making 11β-HSD1 a therapeutic target for conditions like type 2 diabetes and obesity.

Research into inhibitors for this enzyme has explored various chemical scaffolds, including those containing piperidine and sulfonamide groups. For example, a series of piperazine sulfonamides were developed and evaluated as potent and selective 11β-HSD1 inhibitors. nih.gov While these are piperazine-based, the sulfonamide component is a key feature.

More directly relevant, cyclic sulfamide (B24259) and sulfonamide derivatives have been synthesized and shown to be effective inhibitors of 11β-HSD1. nih.gov In one study, a series of cyclic sulfonamide derivatives were prepared, and some compounds exhibited potent inhibition of human 11β-HSD1 with IC50 values in the nanomolar range. nih.gov For instance, an N-phenylsubstituted cyclic sulfamide with an adamantylcarboxamide (compound 13c) showed an IC50 of 17 nM for human 11β-HSD1. nih.gov

Although specific inhibitory data for "this compound" against 11β-HSD1 is not available, the proven efficacy of related sulfonamide structures suggests that this class of compounds holds potential as 11β-HSD1 inhibitors.

Table 3: 11β-HSD1 Inhibition by Sulfonamide Analogs

Compound/Analog Type Target IC50 Value Reference
Piperazine sulfonamides 11β-HSD1 Potent and selective nih.gov
Cyclic sulfamide with adamantylcarboxamide (13c) Human 11β-HSD1 17 nM nih.gov
2,4,6-trichlorophenyl derivative of cyclic sulfamide (13h) Human 11β-HSD1 1 nM nih.gov

α-Amylase Enzyme Inhibition Studies

α-Amylase is a key digestive enzyme that breaks down complex carbohydrates into simpler sugars. Inhibiting this enzyme can delay carbohydrate absorption and consequently lower post-prandial blood glucose levels, which is a therapeutic approach for managing type 2 diabetes.

While specific studies on the α-amylase inhibitory activity of "this compound" are not present in the reviewed literature, related structures have been investigated. A study on novel benzene sulfonamide-piperazine hybrid compounds revealed that these molecules generally showed poor inhibitory potential against the α-amylase enzyme. nih.gov

This finding suggests that while the sulfonamide and piperazine/piperidine scaffolds are versatile, their efficacy as α-amylase inhibitors may be limited or highly dependent on other structural features. Further research would be needed to determine the specific activity of this compound.

Dihydropteroate (B1496061) Synthase Inhibition

Dihydropteroate synthase (DHPS) is a crucial enzyme in the folate biosynthesis pathway of many microorganisms. Inhibition of DHPS is the mechanism of action for sulfonamide antibiotics, which act as competitive inhibitors of the enzyme's natural substrate, p-aminobenzoic acid (pABA).

Recent research has focused on developing novel sulfonamide derivatives to combat bacterial resistance. A study published in 2023 detailed the synthesis of novel sulfanilamide (B372717) derivatives containing a piperidine moiety. nih.gov These compounds were found to have excellent in vitro antibacterial activity against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac). nih.gov

Notably, compound C4 from this series demonstrated outstanding inhibitory activity against Xoo with an EC50 value of 2.02 µg/mL, which was significantly better than commercial agents. nih.gov Biochemical assays confirmed that this compound interacts with DHPS. nih.gov The structure-activity relationship analysis indicated that the position of substituents on the benzene ring and the length of the alkyl chain attached to the piperidine nitrogen significantly influenced the antibacterial potency. nih.gov

These findings strongly suggest that the piperidine-sulfonamide scaffold is a promising framework for the development of new DHPS inhibitors. Although direct data for "this compound" is lacking, its structural similarity to these active compounds implies it could potentially exhibit DHPS inhibitory activity.

Table 4: Dihydropteroate Synthase (DHPS) Inhibition by Piperidine-Sulfonamide Analogs

Compound/Analog Type Target Organism EC50 Value Key Finding Reference
Sulfanilamide derivative with piperidine (C4) Xanthomonas oryzae pv. oryzae (Xoo) 2.02 µg/mL Interacts with DHPS nih.gov

Non Clinical Applications and Broader Biological Activities of Piperidine Sulfonamide Derivatives

Antimicrobial and Bactericidal Applications

Piperidine-sulfonamide derivatives have emerged as promising candidates for controlling microbial growth, particularly in the context of plant pathology. Their activity against significant plant pathogens and the mechanisms underlying their bactericidal effects are areas of active investigation.

Activity against Plant Pathogens

Studies have demonstrated the efficacy of novel sulfonamide derivatives containing a piperidine (B6355638) moiety against bacterial plant diseases. These compounds have shown excellent in vitro antibacterial potency towards Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of bacterial blight in rice, and Xanthomonas axonopodis pv. citri (Xac), which causes citrus canker. mdpi.comnih.govnih.gov

In one study, a series of sulfanilamide (B372717) derivatives with piperidine fragments were synthesized and evaluated. Notably, molecule C4 exhibited outstanding inhibitory activity against Xoo, with a half-maximal effective concentration (EC50) value of 2.02 µg/mL. mdpi.comnih.gov This potency was significantly greater than that of commercial bactericides such as bismerthiazol (B1226852) and thiodiazole copper. mdpi.comnih.gov Another compound, A8, from a different series, displayed the best inhibitory activity against Xac, with an EC50 value of 4.74 µg/mL. nih.gov

Further research into 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives also revealed significant antimicrobial activities against Xanthomonas axonopodis pv. vesicatoria and Ralstonia solanacearum, which are pathogenic to tomatoes. nih.gov The nature of substitutions on the benzhydryl and sulfonamide rings was found to influence the antibacterial activity, highlighting the potential for structure-activity relationship (SAR) studies to optimize these compounds. nih.gov

Table 1: In Vitro Antibacterial Activity of Piperidine-Sulfonamide Derivatives against Plant Pathogens

Compound/Molecule Target Pathogen EC50 (µg/mL) Reference
C4 Xanthomonas oryzae pv. oryzae (Xoo) 2.02 mdpi.comnih.gov
A8 Xanthomonas axonopodis pv. citri (Xac) 4.74 nih.gov
Bismerthiazol (Commercial) Xanthomonas oryzae pv. oryzae (Xoo) 42.38 mdpi.comnih.gov
Thiodiazole Copper (Commercial) Xanthomonas oryzae pv. oryzae (Xoo) 64.50 mdpi.comnih.gov

Elucidation of Antimicrobial Mechanisms of Action

Research into the mode of action of these piperidine-sulfonamide derivatives has revealed a dual mechanism. Biochemical assays have confirmed that these compounds can interact with and inhibit dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the folate biosynthesis pathway of bacteria. mdpi.comnih.gov This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication.

In addition to targeting DHPS, these derivatives have been shown to cause irreversible damage to the bacterial cell membrane. mdpi.comnih.gov Scanning electron microscopy has visualized the destructive effect of these compounds on the cell membrane integrity of Xoo. nih.gov This membrane damage is thought to be linked to the hydrophobic nature of certain structural components of the molecules, which may alter membrane permeability and lead to bacterial cell death. nih.gov

Antiviral Research Focus

The structural features of piperidine-sulfonamide derivatives have also made them attractive candidates in antiviral research. Their potential to inhibit various viruses, including the human immunodeficiency virus (HIV), has been a subject of investigation.

HIV-1 Antiviral Activity

Piperidine derivatives have been identified as potential inhibitors of HIV-1. Certain N-aryl piperidine compounds have been shown to prevent the entry of HIV into host cells by inhibiting the binding interaction between the HIV glycoprotein (B1211001) gp120 and the cell surface receptor CD4. nih.gov Additionally, piperidinylpyrimidine derivatives have been evaluated for their ability to inhibit the activation of the HIV-1 Long Terminal Repeat (LTR). nih.gov These compounds can inhibit HIV-1 LTR transactivation induced by the viral protein Tat, suggesting a mechanism that directly targets viral gene expression. nih.gov The incorporation of a piperazine (B1678402) moiety, structurally related to piperidine, has also been noted to significantly enhance anti-HIV activity by targeting various stages of the viral life cycle, including attachment, reverse transcription, integration, and protease activity. nih.gov

Efficacy against Other Viral Targets

The antiviral research landscape for piperidine-sulfonamide derivatives extends beyond HIV-1, with studies exploring their activity against other significant viral pathogens.

Cytomegalovirus (CMV): Piperidine-4-carboxamides, which share the core piperidine ring, have been identified as inhibitors of human cytomegalovirus (CMV) replication. nih.govgenome.jp In a high-throughput screen, several unique inhibitors of CMV replication were discovered, and subsequent synthesis and testing of analogs demonstrated potent anti-CMV activity. genome.jp For instance, certain analogs inhibited CMV replication in infected human foreskin fibroblasts with EC50 values in the sub-micromolar range and exhibited a high selectivity index. genome.jp These compounds appear to act at the late stages of viral replication. genome.jp

SARS-CoV-2: Research has indicated that some piperidine derivatives possess antiviral activity against SARS-CoV-2. mdpi.comnih.gov One study on novel p97 inhibitors, which are being explored as potential antiviral agents, showed that certain compounds with a piperidine-like structure exhibited strong antiviral activity against SARS-CoV-2 at non-toxic concentrations. mdpi.com Another investigation identified a dihydrochloride (B599025) of a 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole derivative that completely inhibited the replication of the SARS-CoV-2 virus in vitro. nih.gov

Avian Influenza H5N1: While specific studies on piperidine-sulfonamide derivatives against the avian influenza H5N1 virus are not extensively documented in the reviewed literature, the broader class of piperidine derivatives has been investigated for anti-influenza activity. Studies on N-substituted piperidines have shown efficacy against the influenza A/H1N1 virus. Given the structural similarities and the recognized antiviral potential of the piperidine scaffold, exploring its derivatives against H5N1 remains a plausible area for future research.

Anticancer and Antiproliferative Potential

The piperidine-sulfonamide framework has also been a foundation for the development of compounds with significant anticancer and antiproliferative properties. These derivatives have been shown to induce cytotoxic effects in various cancer cell lines through mechanisms that include the induction of oxidative stress. genome.jp

A library of piperidine ring-fused aromatic sulfonamides, including N-arylsulfonyl 1,2,3,4-tetrahydroquinolines and 1,2,3,4-tetrahydroisoquinolines, was synthesized and found to induce oxidative stress and glutathione (B108866) depletion in melanoma and leukemia cells. genome.jp Several of these compounds exhibited potent cytotoxic effects with low micromolar EC50 values on K562 leukemia cells. genome.jp One lead compound was found to be active against a panel of 24 different cancer cell lines, including those from leukemia, melanoma, glioblastoma, and cancers of the liver, breast, and lung. genome.jp

Furthermore, the piperidine moiety itself is a constituent of numerous natural and synthetic compounds with demonstrated anticancer activity. Piperidine derivatives have been shown to inhibit the proliferation of prostate cancer cells and induce apoptosis by modulating the expression of key regulatory proteins. The versatility of the piperidine scaffold allows for its incorporation into various molecular architectures, leading to the development of novel anticancer agents.

Table 2: Anticancer Activity of a Lead Piperidine-Sulfonamide Derivative

Cancer Type Activity Reference
Leukemia Active genome.jp
Melanoma Active genome.jp
Glioblastoma Active genome.jp
Liver Cancer Active genome.jp
Breast Cancer Active genome.jp
Lung Cancer Active genome.jp

Targeting pH Regulation Systems in Tumor Cells

A hallmark of solid tumors is a dysregulated pH gradient, characterized by an acidic extracellular microenvironment and a neutral or slightly alkaline intracellular pH (pHi). This reversed pH gradient is crucial for tumor cell survival, proliferation, and invasion. Consequently, targeting the protein systems responsible for this pH regulation, such as carbonic anhydrases (CAs) and the Na+/H+ exchanger (NHE1), has become a promising strategy in oncology research. nih.govnih.gov Piperidine-sulfonamide derivatives have been investigated as inhibitors of these systems.

The primary sulfonamide group is a well-established zinc-binding group, making it an ideal candidate for inhibiting metalloenzymes like carbonic anhydrases. nih.govmdpi.com Research has focused on developing selective inhibitors for tumor-associated isoforms, particularly the transmembrane hCA IX and hCA XII, which are overexpressed in many solid tumors and contribute to the acidic tumor microenvironment. nih.govnih.gov

In one study, a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides were designed and synthesized. nih.gov Several of these compounds demonstrated potent, low-nanomolar inhibition of the tumor-associated isoforms hCA IX and hCA XII. nih.gov For instance, compounds 6 , 16 , and 20 from this series showed sub-nanomolar inhibitory activity against hCA IX. nih.gov The selectivity of these compounds is attributed to specific interactions within the active sites of the cancer-related isoforms. nih.gov Similarly, other research has explored benzenesulfonamide (B165840) derivatives incorporating piperidinyl-hydrazidoureido moieties, which also showed potent inhibitory activity against hCA IX and XII. nih.gov These findings highlight the potential of the piperidine-sulfonamide scaffold as a starting point for developing agents that can disrupt pH regulation in cancer cells. nih.govnih.gov

Table 1: Inhibitory Activity of Piperidine-Sulfonamide Derivatives against Tumor-Associated Carbonic Anhydrases

Compound ID Target Isoform Inhibitory Constant (Kᵢ) Reference
Compound 6 hCA IX 0.9 nM nih.gov
Compound 11 hCA IX / hCA XII Potent activity and high selectivity nih.gov
Compound 15 hCA IX / hCA XII Potent activity and high selectivity nih.gov
Compound 16 hCA IX 0.8 nM nih.gov
Compound 20 hCA IX 0.9 nM nih.gov

Antidiabetic Research

The piperidine-sulfonamide framework has been extensively studied in the context of type 2 diabetes, a metabolic disorder characterized by insulin (B600854) resistance and hyperglycemia. pensoft.netnih.gov Research has focused on the ability of these compounds to modulate key proteins involved in glucose regulation.

Modulation of Insulin-Inhibiting Protein Receptors

A validated strategy for managing type 2 diabetes is the inhibition of the dipeptidyl peptidase-IV (DPP-IV) enzyme. nih.govsrce.hr DPP-IV is a serine protease that inactivates incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). pensoft.netsrce.hr By inhibiting DPP-IV, the levels of active GLP-1 are increased, which in turn stimulates insulin secretion and suppresses glucagon (B607659) release in a glucose-dependent manner, thereby improving glycemic control. pensoft.netresearchgate.net

Several studies have reported the design and synthesis of piperidine and piperazine sulfonamide derivatives as DPP-IV inhibitors. pensoft.netnih.govnih.govnih.gov In one study, sulfonamide derivatives of piperidine-3-carbonitrile demonstrated significant DPP-IV inhibitory activity, comparable to the standard drug Vildagliptin. nih.govmdpi.com Another series of piperazine sulfonamides showed in vitro inhibitory activity against DPP-IV, with structure-activity relationships indicating that the presence of electron-withdrawing groups on the phenylsulfonyl moiety enhanced activity. srce.hrnih.gov For example, 1,4-bis(phenylsulfonyl) piperazine derivatives with chloro-substitutions showed better inhibition than those with methyl groups. srce.hrnih.gov

Beyond DPP-IV, protein-tyrosine phosphatase 1B (PTP1B) is another key negative regulator of the insulin signaling pathway, and its inhibition is considered a valuable antidiabetic and anti-obesity strategy. nih.gov While much of the work on sulfonamide-based PTP1B inhibitors has focused on other scaffolds, such as benzimidazole (B57391) sulfonamides, it establishes the principle that the sulfonamide group can be directed to target insulin-inhibiting protein receptors. nih.gov

Table 2: Activity of Piperidine/Piperazine Sulfonamide Derivatives as DPP-IV Inhibitors

Compound Class Target Finding Reference
Sulfonamide derivatives of piperidine-3-carbonitrile DPP-IV Activity comparable to standard drug Vildagliptin. nih.govmdpi.com
Piperazine oxadiazole sulfonamides (e.g., Compound 8h) DPP-IV Showed 27.32% inhibition at 10µmol L⁻¹ and reduced serum glucose in vivo. pensoft.net
1,4-bis(phenylsulfonyl) piperazine derivatives DPP-IV In vitro inhibition ranging from 11.2% to 22.6% at 100 µmol L⁻¹. nih.gov
Piperidine sulfonamide derivative (Compound 9a) DPP-IV Most potent in its series with an IC₅₀ of 41.17 nM. nih.gov

Contribution to Glucose Homeostasis Regulation

The modulation of insulin-inhibiting proteins by piperidine-sulfonamide derivatives directly contributes to the regulation of glucose homeostasis. pensoft.netnih.gov By inhibiting DPP-IV, these compounds enhance the body's natural glucose-lowering mechanisms mediated by incretin hormones. pensoft.net One study with a piperazine sulfonamide derivative, compound 8h , demonstrated that it decreased blood glucose excursion in a dose-dependent manner during an oral glucose tolerance test (OGTT) in rats. pensoft.netresearchgate.net Chronic treatment with this compound also resulted in a reduction in serum glucose levels in streptozotocin-induced diabetic rats. pensoft.netresearchgate.net

In addition to DPP-IV inhibition, piperidine derivatives have been shown to influence other pathways related to glucose control. For instance, certain piperidine-substituted chalcones have demonstrated the ability to inhibit α-amylase, an enzyme involved in carbohydrate digestion, which can help reduce postprandial blood glucose spikes. nih.gov Other research has explored piperazine sulfonamides as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that converts inactive cortisone (B1669442) to active cortisol. nih.gov Selective inhibition of 11β-HSD1 has been shown to be effective in treating hyperinsulinemia, a condition closely linked to insulin resistance and dysregulated glucose homeostasis. nih.gov

Neurological Research Endeavors

The piperidine-sulfonamide scaffold has also been a fruitful area of investigation for discovering ligands that target central nervous system (CNS) receptors, particularly for conditions like Alzheimer's disease and schizophrenia. nih.govlookchem.com

Serotonin (B10506) Receptor Modulation (e.g., 5-HT₆ and 5-HT₇ Antagonism)

The serotonin 5-HT₆ and 5-HT₇ receptors, found predominantly in the CNS, are implicated in cognitive processes and mood regulation. nih.govnih.gov Antagonism of these receptors is a therapeutic strategy being explored for the treatment of cognitive deficits associated with neurological and psychiatric disorders. lookchem.comnih.gov

Aryl sulfonamides incorporating a piperidine or piperazine ring have emerged as a potent class of 5-HT₆ receptor antagonists. lookchem.com One study reported a series of novel aryl aminosulfonamides with potent antagonistic activity, with Kₑ values in the low nanomolar range (0.02–10 nM). lookchem.com The lead compound from this series, 11m , not only showed high potency and selectivity but was also active in animal models of cognition. lookchem.com Another novel scaffold, 7-arylsulfonyl substituted benzofuropiperidine, was also identified as a source of selective and brain-penetrant 5-HT₆ antagonists. nih.gov

Similarly, piperazine-sulfonamide derivatives have been developed as potent 5-HT₇ receptor antagonists. nih.gov A series of N-[3-(4-substituted phenyl-piperazine-1-yl)propyl] sulfonamides were synthesized and evaluated, with most compounds showing IC₅₀ values between 12 and 580 nM. nih.gov Compound 3c from this series displayed high activity at the 5-HT₇ receptor and good selectivity over other serotonin receptor subtypes (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂ₙ, and 5-HT₆). nih.gov These findings underscore the utility of the piperidine-sulfonamide core in designing potent and selective modulators of serotonin receptors for neurological research.

Table 3: Activity of Piperidine/Piperazine Sulfonamide Derivatives as Serotonin Receptor Antagonists

Compound Class/ID Target Receptor Activity Reference
Aryl aminosulfonamides 5-HT₆ Kₑ values in the range of 0.02–10 nM. lookchem.com
Compound 11m 5-HT₆ Potent antagonist, active in animal cognition models. lookchem.com
7-Arylsulfonyl substituted benzofuropiperidines 5-HT₆ Selective, orally bioavailable, brain penetrant antagonists. nih.gov
N-[3-(4-substituted phenyl-piperazine-1-yl)propyl] sulfonamides 5-HT₇ IC₅₀ values ranging from 12 to 580 nM. nih.gov
Compound 3c 5-HT₇ Good activity and selectivity over other 5-HT receptors. nih.gov

Impact on Cognitive Function and Neuropsychiatric Disorders

The piperidine and sulfonamide moieties are integral components in the development of compounds aimed at treating cognitive deficits and neuropsychiatric disorders, particularly neurodegenerative diseases like Alzheimer's. Research into piperidine derivatives has shown their potential as potent cognition-enhancing drugs. nih.gov For instance, modifying the piperazine ring in previously identified nootropic drugs to create 4-aminopiperidine (B84694) analogues resulted in compounds that maintained high activity in enhancing cognition. nih.gov

Furthermore, piperidine N-arylsulfonamides have been designed and developed as gamma-secretase inhibitors. These inhibitors are capable of lowering Amyloid-beta (Aβ) levels, which are implicated in the pathology of Alzheimer's disease. nih.gov The development of small, conformationally restricted versions of these compounds has been a strategy to identify potential oral treatments for this neurodegenerative condition. nih.gov

Sulfonamide derivatives have also been explored as cholinesterase inhibitors, which can improve memory and cognitive function. mdpi.com Studies on sulfonamide-based butyrylcholinesterase (BChE) inhibitors have demonstrated their ability to ameliorate scopolamine-induced amnesia in animal models, indicating a potential role in managing memory impairment. mdpi.com The inhibition of β-secretase (BACE-1), a key enzyme in the production of neurotoxic Aβ, is another promising therapeutic strategy for Alzheimer's disease. acs.org Diverse structural frameworks, including those incorporating sulfonamide and piperidine-like structures, have been developed as BACE-1 inhibitors. acs.org

Table 1: Piperidine-Sulfonamide Derivatives in Neuropsychiatric Research

Compound Class Target/Mechanism Potential Application Reference
4-Aminopiperidine Analogues Nootropic activity Cognition Enhancement nih.gov
Piperidine N-arylsulfonamides Gamma-secretase inhibition Alzheimer's Disease nih.gov
Sulfonamide-based BChE Inhibitors Butyrylcholinesterase inhibition Memory Impairment mdpi.com
Various Heterocyclic Derivatives BACE-1 inhibition Alzheimer's Disease acs.org

Anti-inflammatory Investigations

Sulfonamide derivatives are recognized for a wide spectrum of biological activities, including anti-inflammatory effects. nih.govmdpi.com Research has focused on designing and synthesizing novel sulfonamide-containing compounds to explore their potential in managing inflammation. For example, a series of ethyl pyrazole (B372694) derivatives featuring a terminal sulfonamide moiety was synthesized and tested for anti-inflammatory effects. nih.gov These compounds were evaluated for their ability to inhibit the production of inducible nitric oxide and prostaglandin (B15479496) E2, key mediators in the inflammatory process. nih.gov

Similarly, novel benzenesulfonamide derivatives have demonstrated significant anti-inflammatory activity in both in vitro and in vivo models. mdpi.com In studies using a carrageenan-induced paw edema model in rats, these compounds showed a potent ability to reduce inflammation, outperforming standard drugs like indomethacin (B1671933) in some cases. mdpi.com The mechanism of action for these derivatives appears to involve the suppression of pro-inflammatory cytokines and oxidative stress markers. mdpi.com The structural framework of N-ethyl piperidine has also been incorporated into benzophenone (B1666685) ether analogues, which have been evaluated as orally active anti-inflammatory agents. sigmaaldrich.com

Table 2: Anti-inflammatory Activity of Piperidine and Sulfonamide Derivatives

Compound Class Key Findings Model System Reference
Ethyl Pyrazole Sulfonamide Derivatives Inhibition of nitric oxide and prostaglandin E2 In vitro assays nih.gov
Benzenesulfonamide Derivatives Reduction of pro-inflammatory cytokines and oxidative stress Carrageenan-induced rat paw edema mdpi.com
Benzophenone-N-ethyl piperidine ether analogues Orally active anti-inflammatory agents Comparative studies with standard drugs sigmaaldrich.com

Other Reported Biological Activities (e.g., Antifungal, Antimalarial, Insect Growth Regulatory Properties)

Beyond their effects on the central nervous system and inflammation, piperidine-sulfonamide derivatives have been investigated for a variety of other biological activities.

Antifungal Properties: The search for new, effective fungicides for crop protection has led to the development of novel piperidine-containing derivatives. nih.gov For instance, thymol (B1683141) derivatives incorporating a sulfonamide moiety have shown remarkable in vitro antifungal activity against plant pathogenic fungi like Phytophthora capsici and Sclerotinia sclerotiorum. nih.gov Some of these compounds demonstrated efficacy superior to commercial fungicides. nih.gov Similarly, piperidine-4-carbohydrazide (B1297472) derivatives have exhibited excellent inhibitory effects against agriculturally significant fungi such as Rhizoctonia solani and Verticillium dahliae. acs.org The mechanism for some of these compounds involves the inhibition of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in fungal respiration. acs.org Furthermore, certain 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives have shown significant antimicrobial activity against fungal pathogens of tomato plants. nih.gov

Antimalarial Activity: The piperidine ring is a key structural feature in many compounds with antimalarial properties. nih.gov Research into 1,4-disubstituted piperidine derivatives has yielded molecules with potent activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. nih.govnih.gov The development of new antimalarials is critical due to the emergence of drug resistance. rsc.org Sulfonamide-based pyrimidine (B1678525) derivatives have also been designed to combat drug resistance in malaria, with some compounds showing potent effects against parasite growth by inhibiting essential cysteine proteases like falcipain-2 and falcipain-3. rsc.org Additionally, N-sulfonylpiperidine dispiro-1,2,4,5-tetraoxanes have demonstrated potent in vitro antiplasmodial activity and in vivo efficacy in animal models. malariaworld.org

Insect Growth Regulatory Properties: Insect growth regulators (IGRs) are considered a safer class of pesticides that interfere with the molting or metamorphosis of insects. nih.gov While direct research on 1-Ethylpiperidine-4-sulfonamide as an IGR is not prominent, related heterocyclic structures like pyrazolamides have been designed and evaluated for such properties. nih.gov These compounds can target specific proteins like the ecdysone (B1671078) receptor, which is crucial for insect development. nih.gov

Table 3: Other Biological Activities of Piperidine-Sulfonamide Derivatives

Activity Compound Class Key Findings Target Organism/System Reference
Antifungal Piperidine-containing thymol derivatives Superior efficacy to commercial fungicides Phytophthora capsici, Sclerotinia sclerotiorum nih.gov
Antifungal Piperidine-4-carbohydrazide derivatives Potent inhibition of fungal growth via SDH inhibition Rhizoctonia solani, Verticillium dahliae acs.org
Antimalarial 1,4-Disubstituted piperidine derivatives High activity against chloroquine-resistant strains Plasmodium falciparum nih.govnih.gov
Antimalarial Sulfonamide-based pyrimidine derivatives Inhibition of falcipain-2 and falcipain-3 Plasmodium falciparum rsc.org
Antimalarial N-sulfonylpiperidine dispiro-1,2,4,5-tetraoxanes Potent in vitro and in vivo efficacy Plasmodium falciparum, P. berghei malariaworld.org
Insect Growth Regulator Pyrazolamide derivatives Targeting of the ecdysone receptor Pest insects nih.gov

Future Directions in 1 Ethylpiperidine 4 Sulfonamide and Analog Research

Advancements in Synthetic Methodologies and Derivatization Techniques

The future of 1-Ethylpiperidine-4-sulfonamide research is intrinsically linked to the development of more efficient, sustainable, and versatile synthetic strategies. While traditional methods for synthesizing sulfonamides, such as the reaction of sulfonyl chlorides with primary or secondary amines, remain relevant, contemporary research is focused on overcoming limitations like harsh reaction conditions and the generation of by-products.

Recent advancements include the exploration of greener synthetic routes . These methods prioritize the use of environmentally benign solvents like water and polyethylene (B3416737) glycol (PEG)-400, and often proceed under milder conditions, reducing energy consumption and waste. sci-hub.sersc.org For instance, solvent-free sulfonylation of amines at room temperature represents a significant step towards more sustainable chemical manufacturing. sci-hub.se

The development of novel catalytic systems is another promising avenue. The use of catalysts can enhance reaction rates, improve yields, and allow for greater control over the synthesis of complex derivatives. For example, a method for the synthesis of 1-alkyl-piperidine-4-sulfonyl benzylamine (B48309) has been developed with the aim of being low-cost, easy to operate, and high in yield. google.com Furthermore, modular synthetic platforms are being designed to facilitate the rapid elaboration of fragment-based drug discovery hits in three dimensions, utilizing robust reactions like amide/sulfonamide formation and various cross-coupling reactions. acs.org

Derivatization techniques are also becoming more sophisticated, allowing for the precise modification of the this compound scaffold. These techniques enable the introduction of a wide variety of functional groups at different positions on the piperidine (B6355638) ring and the sulfonamide moiety. This allows for the fine-tuning of the compound's physicochemical properties and biological activity. For example, the "tail approach" in designing carbonic anhydrase inhibitors involves modifying the scaffold to optimize interactions with the active site of different enzyme isoforms. nih.govacs.org

Synthetic ApproachKey FeaturesPotential Advantages
Green Synthesis Use of aqueous media, PEG-400, solvent-free conditions. sci-hub.sersc.orgReduced environmental impact, lower cost, increased safety.
Novel Catalysis Use of specific catalysts to improve reaction efficiency. google.comHigher yields, milder reaction conditions, greater selectivity.
Modular Platforms Step-wise assembly of molecular fragments. acs.orgRapid generation of diverse analogs for screening.
Advanced Derivatization "Tail approach" for targeted modifications. nih.govacs.orgFine-tuning of biological activity and selectivity.

Refinement of Computational Models for Enhanced Predictive Design

Computational chemistry is playing an increasingly pivotal role in the design and development of novel this compound analogs. By leveraging the power of in silico modeling, researchers can predict the properties and activities of virtual compounds, thereby prioritizing synthetic efforts and reducing the time and cost of research and development.

Quantitative Structure-Activity Relationship (QSAR) models are being refined to better correlate the structural features of piperidine sulfonamides with their biological activities. These models use statistical methods to build mathematical relationships between chemical structures and their observed effects. researchgate.netnih.govresearchgate.net Advanced machine learning algorithms, such as artificial neural networks (ANN) and support vector machines (SVM), are being integrated into QSAR studies to handle complex, non-linear relationships and improve predictive accuracy. nih.govmdpi.com

Computational TechniqueApplication in this compound ResearchExpected Outcome
Advanced QSAR Predicting biological activity based on chemical structure using machine learning. nih.govmdpi.comMore accurate prediction of potency and other properties, guiding synthesis.
Molecular Docking Simulating the binding of analogs to target proteins. nih.govUnderstanding binding modes, designing more potent and selective compounds.
Molecular Dynamics Simulating the dynamic behavior of the ligand-target complex.Assessing the stability of interactions, predicting pharmacokinetic properties.
AI-Driven Design Generating novel molecular structures and synthetic routes. youtube.comstanford.eduAccelerating the discovery of new drug candidates with desired properties.

Exploration of Novel Biological Targets and Therapeutic Mechanisms

The versatile structure of this compound and its analogs makes them promising candidates for a wide range of therapeutic applications. While the antibacterial properties of sulfonamides are well-established, research is now uncovering novel biological targets and therapeutic mechanisms for this class of compounds. ymerdigital.commdpi.com

A significant area of investigation is in oncology . Piperidine sulfonamide derivatives have shown potential as inhibitors of various enzymes implicated in cancer progression, such as carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. nih.govnih.govsigmaaldrich.comnih.gov By inhibiting these enzymes, these compounds can disrupt the pH regulation in tumor microenvironments, leading to reduced tumor growth and metastasis. Additionally, some derivatives have been investigated as inhibitors of other cancer-related targets. pexacy.com

Beyond cancer, these compounds are being explored for their potential in treating a variety of other diseases. For instance, piperazine (B1678402) sulfonamide analogs have been identified as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a target for the treatment of type 2 diabetes . researchgate.net Others have shown inhibitory activity against urease, suggesting potential applications in the treatment of peptic ulcers and other related conditions. youtube.com The broad-spectrum biological activity of sulfonamides also includes antifungal, antiviral, anti-inflammatory, and antimalarial effects, opening up numerous avenues for future therapeutic development. ymerdigital.commdpi.comfrontiersrj.com

Recent studies have also highlighted the potential of piperidine derivatives in targeting central nervous system (CNS) disorders, acting as enzyme or ion channel inhibitors or as receptor ligands. nih.gov Furthermore, novel sulfonamide derivatives are being investigated as selective inhibitors of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP) oxidase (NOX) enzymes, which are implicated in a variety of diseases. ymerdigital.com

Therapeutic AreaPotential Biological Target(s)Mechanism of Action
Oncology Carbonic Anhydrases (CA IX, XII) nih.govnih.govsigmaaldrich.comnih.govInhibition of pH regulation in tumor microenvironments.
Diabetes Dipeptidyl Peptidase-IV (DPP-IV) researchgate.netEnhancement of incretin (B1656795) hormone levels.
Infectious Diseases Dihydropteroate (B1496061) Synthase (DHPS) nih.govmdpi.comInhibition of folic acid synthesis in bacteria.
Gastrointestinal Disorders Urease youtube.comInhibition of urea (B33335) hydrolysis.
CNS Disorders Various enzymes, ion channels, and receptors nih.govModulation of neurotransmission and other CNS pathways.

Development of Highly Selective Agents for Specific Non-Clinical Applications

The utility of this compound and its analogs extends beyond the realm of therapeutics into various non-clinical applications where high selectivity is a key requirement.

One exciting area is the development of fluorescent probes for biological imaging. By attaching a fluorophore to the piperidine sulfonamide scaffold, researchers can create molecules that selectively bind to specific biological targets, allowing for their visualization within cells and tissues. nih.govmdpi.comrsc.orgmdpi.com For example, sulfonamide-containing naphthalimides have been synthesized and evaluated as potential fluorescent probes for tumor imaging. mdpi.com These tools are invaluable for studying cellular processes and for diagnostic applications.

In the field of materials science , piperidine and its derivatives are used in the synthesis of polymers and as corrosion inhibitors. wikipedia.orgijnrd.org The unique chemical properties of the this compound scaffold could be harnessed to create novel materials with specific functional properties. The ability of sulfonamides to form stable metal complexes also opens up possibilities for the development of new catalysts and functional materials. tandfonline.com

Agricultural applications are another promising avenue. Piperidine derivatives have been investigated for their insect repellent properties. ijnrd.org Furthermore, novel sulfonamide derivatives containing a piperidine moiety have been developed as potent bactericides for managing plant bacterial diseases, offering a potential green alternative to traditional pesticides. nih.govmdpi.com

Non-Clinical ApplicationSpecific UseRationale for Use
Chemical Biology Fluorescent probes for bioimaging. nih.govmdpi.comrsc.orgmdpi.comSelective binding to biological targets allows for visualization.
Materials Science Corrosion inhibitors, polymer synthesis. wikipedia.orgijnrd.orgUnique chemical properties for creating functional materials.
Agriculture Insect repellents, bactericides. nih.govmdpi.comijnrd.orgBiological activity against pests and pathogens.

Q & A

Q. How should researchers design experiments to validate computational predictions of this compound’s binding modes?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with mutagenesis studies. For example, if simulations predict hydrogen bonding with Ser123, mutate this residue to alanine and measure binding affinity (Kd) via surface plasmon resonance (SPR). Cross-validate with thermodynamic data (e.g., ITC) .

Ethical and Reporting Standards

Q. What ethical protocols apply to preclinical studies involving this compound?

  • Methodological Answer : Follow institutional animal care guidelines (e.g., ARRIVE 2.0 for in vivo studies). For human cell lines, obtain ethics approval and document informed consent if using primary cells. Disclose conflicts of interest and raw data availability in publications .

Q. How can researchers ensure reproducibility in synthesizing and testing this compound derivatives?

  • Methodological Answer : Adhere to FAIR principles:
  • Detailed protocols : Report exact molar ratios, solvent grades, and equipment settings.
  • Open data : Deposit spectral data (NMR, MS) in repositories like PubChem or Zenodo.
  • Collaborative validation : Share samples with independent labs for cross-testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.